molecular formula C11H10OS B1339243 (4-(Thiophen-3-yl)phenyl)methanol CAS No. 160278-20-6

(4-(Thiophen-3-yl)phenyl)methanol

Cat. No.: B1339243
CAS No.: 160278-20-6
M. Wt: 190.26 g/mol
InChI Key: KEHJEXSFOWCTHM-UHFFFAOYSA-N
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Description

(4-(Thiophen-3-yl)phenyl)methanol is an organic compound that features a thiophene ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiophen-3-yl)phenyl)methanol typically involves the reaction of thiophene derivatives with phenyl compounds. One common method is the reduction of (4-(Thiophen-3-yl)phenyl)methanone using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere at temperatures ranging from 0 to 20°C . This reaction yields this compound as the primary product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reduction reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-(Thiophen-3-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (4-(Thiophen-3-yl)phenyl)methanone.

    Reduction: The compound can be reduced to form (4-(Thiophen-3-yl)phenyl)methane.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products

    Oxidation: (4-(Thiophen-3-yl)phenyl)methanone.

    Reduction: (4-(Thiophen-3-yl)phenyl)methane.

    Substitution: Halogenated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of (4-(Thiophen-3-yl)phenyl)methanol is not fully elucidated. its biological effects are thought to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The thiophene ring may play a crucial role in binding to these targets, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Thiophen-3-yl)phenyl)methanol is unique due to its specific combination of a thiophene ring and a phenyl group connected to a methanol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(4-thiophen-3-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10OS/c12-7-9-1-3-10(4-2-9)11-5-6-13-8-11/h1-6,8,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEHJEXSFOWCTHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20569821
Record name [4-(Thiophen-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160278-20-6
Record name [4-(Thiophen-3-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20569821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere, at 0° C., to a stirring mixture of LiAlH4 (2.0 M THF solution, 3.92 mL, 7.84 mmol) in dry THF (6.0 mL), commercially available 4-(3-thienyl)-benzoic acid (0.4 g, 1.96 mmol) in dry THF (30 mL) was added dropwise. The mixture was left to react at rt for 4 h, then at 0° C. H2O (0.30 mL), 3.0 M KOH solution (0.30 mL) and H2O (1.0 mL) were very slowly added. The mixture was stirred for 1 h at 0° C., filtered to remove the solid residue, and the organic phase dried over Na2SO4. The organic solution was again filtered and concentrated to dryness, affording the title compound (0.222 g, 65%), which was used in the next step without any further purification. 1H NMR (DMSO-d6): δ 4.51 (d, J=5.75 Hz, 2H), 5.17 (t, J=5.75 Hz, 1H), 7.35 (d, J=8.1 Hz, 2H), 7.52-7.57 (m, 1H), 7.63 (dd, J=2.9, 5.0 Hz, 1H), 7.67 (d, J=8.1 Hz, 2H), 7.81-7.86 (m, 1H).
Quantity
3.92 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

To a solution of methyl (4-thien-3-yl)benzoate (552 g, 1.60 mmol) in THF (5 mL) at 0° C. was added 1.0 M lithium aluminum hydride in diethyl ether (1.60 mL, 1.60 mmol) over 10 minutes. The reaction was allowed to stir at ambient temperature for 3 hours, cooled to 0° C., and quenched by dropwise addition of water (0.10 mL), 4 N aq. NaOH (0.10 mL), and water (0.30 mL). The reaction was filtered through a pad of Celite and the filtrate evaporated in vacuo. The title compound was obtained as an oil and was used without furthur purification.
Quantity
552 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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